molecular formula C13H17FN2O3 B11764702 tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate

tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11764702
M. Wt: 268.28 g/mol
InChI Key: MAFZIACEIDXWQH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a fluoropyridine moiety, and an azetidine ring

Preparation Methods

The synthesis of tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluoropyridine Moiety: The starting material, 3-fluoropyridine, is subjected to various functionalization reactions to introduce the desired substituents.

    Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions, often involving nucleophilic substitution or ring-closing metathesis.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic or basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using organolithium reagents or Grignard reagents.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Scientific Research Applications

tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis:

    Biological Studies: Researchers use this compound to study the effects of fluorinated azetidines on biological systems, including enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the azetidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate: This compound also contains a fluoropyridine moiety but differs in its overall structure and functional groups.

    tert-Butyl 3-(3-chloropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate: Similar in structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.

    tert-Butyl 3-(3-methylpyridin-2-yl)-3-hydroxyazetidine-1-carboxylate: Contains a methyl group instead of fluorine, which can influence its chemical and biological properties.

Properties

Molecular Formula

C13H17FN2O3

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C13H17FN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)10-9(14)5-4-6-15-10/h4-6,18H,7-8H2,1-3H3

InChI Key

MAFZIACEIDXWQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=N2)F)O

Origin of Product

United States

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